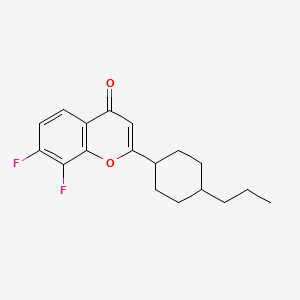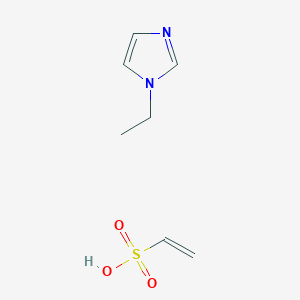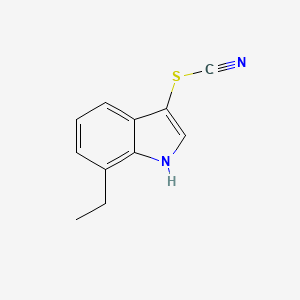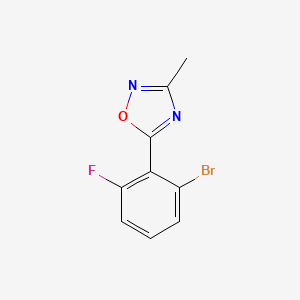
17,20,23,26-Tetraoxatetratetracontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,20,23,26-Tetraoxatetratetracontane is a chemical compound with a complex structure characterized by multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17,20,23,26-Tetraoxatetratetracontane typically involves multi-step organic synthesis techniques. The process often starts with simpler molecules that undergo a series of reactions, including etherification and chain elongation, to form the final compound. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and yield while maintaining the purity of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
17,20,23,26-Tetraoxatetratetracontane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to derivatives with unique characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
17,20,23,26-Tetraoxatetratetracontane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of ether linkages and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in biochemical research, particularly in understanding interactions with biological molecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 17,20,23,26-Tetraoxatetratetracontane exerts its effects involves interactions with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug delivery, the compound may facilitate the transport of active pharmaceutical ingredients to target sites within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17,20,23,26,29-Pentaoxapentatetracontane: Similar in structure but with an additional ether linkage.
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: Contains multiple ether linkages and a hydroxyl group.
Uniqueness
17,20,23,26-Tetraoxatetratetracontane is unique due to its specific arrangement of ether linkages, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
681424-19-1 |
|---|---|
Molekularformel |
C40H82O4 |
Molekulargewicht |
627.1 g/mol |
IUPAC-Name |
1-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]octadecane |
InChI |
InChI=1S/C40H82O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-42-36-38-44-40-39-43-37-35-41-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
InChI-Schlüssel |
MXTKARBKBXAYOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)

![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)


![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)


![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)
